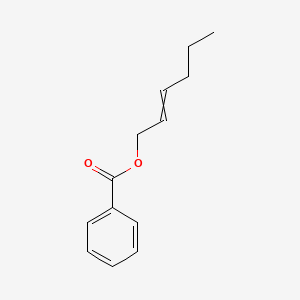
trans-2-Hexenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Hexenyl benzoate: is an organic compound with the molecular formula C₁₃H₁₆O₂ . It is an ester formed from the reaction between benzoic acid and trans-2-hexen-1-ol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing trans-2-Hexenyl benzoate is through the esterification of benzoic acid with trans-2-hexen-1-ol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound can be produced using similar esterification methods but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Hexenyl benzoate can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of trans-2-hexen-1-ol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its role in plant-insect interactions due to its volatile nature.
Medicine:
- Explored for potential therapeutic applications due to its bioactive properties.
Industry:
- Widely used in the fragrance and flavor industries for its pleasant aroma.
- Utilized in the formulation of perfumes, cosmetics, and food flavorings .
Mechanism of Action
Mechanism:
- The primary mechanism of action for trans-2-Hexenyl benzoate involves its interaction with olfactory receptors, leading to the perception of its aroma.
- In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Molecular Targets and Pathways:
- Olfactory receptors in the nasal epithelium.
- Enzymes involved in ester hydrolysis and metabolism .
Comparison with Similar Compounds
trans-2-Hexenyl acetate: Another ester with a similar structure but with an acetate group instead of a benzoate group.
cis-3-Hexenyl benzoate: An isomer with a different configuration of the double bond.
trans-2-Hexenyl butyrate: An ester with a butyrate group instead of a benzoate group.
Uniqueness:
- trans-2-Hexenyl benzoate is unique due to its specific aroma profile, which is distinct from other similar esters. Its use in the fragrance industry is particularly notable due to its stability and pleasant scent .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
hex-2-enyl benzoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h4-10H,2-3,11H2,1H3 |
InChI Key |
IRWNFSMZBFIURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
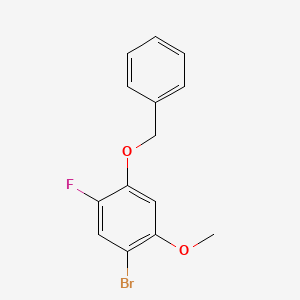
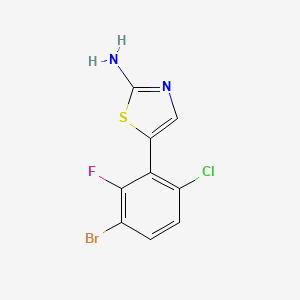
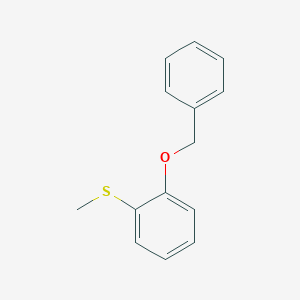
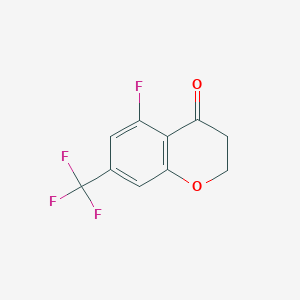
![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)
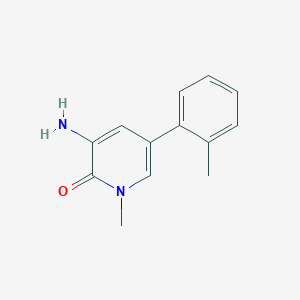

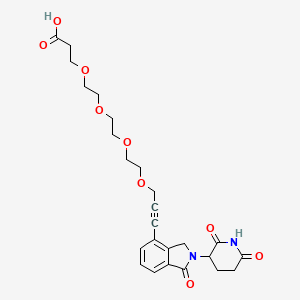


![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate](/img/structure/B14774944.png)
![2-(4-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14774951.png)
